molecular formula C13H20ClNO B13459783 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B13459783
M. Wt: 241.76 g/mol
InChI Key: NKLOFEKZVVGNHB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is known for its unique structure, which includes a cyclohexane ring bonded to a methoxy-substituted phenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds .

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H

InChI Key

NKLOFEKZVVGNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N.Cl

Origin of Product

United States

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